molecular formula C18H17FN2O2 B4508574 {[5-(2-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine

{[5-(2-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine

Cat. No.: B4508574
M. Wt: 312.3 g/mol
InChI Key: CEMDNSWKGDWMCS-UHFFFAOYSA-N
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Description

{[5-(2-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule integrates a 2-fluorophenyl-substituted furan core, a structure motif present in compounds investigated for their inhibitory activity against tubulin polymerization . The structural framework suggests potential application in oncology research, particularly in the development of novel anti-mitotic agents that target the colchicine binding site . Furthermore, the incorporation of a furan-methylamine group is a significant feature, as similar substructures are found in hybrids with demonstrated biological activity. For instance, N-(furan-2-ylmethyl) derivatives have been synthesized and evaluated for antimicrobial and antimycobacterial properties, showing promising activity against various bacterial strains . The pyridin-2-yloxyethyl side chain may also contribute to the molecule's binding affinity and pharmacokinetic properties. This compound is intended for research purposes only, specifically for use as a standard or building block in medicinal chemistry, hit-to-lead optimization, and mechanism-of-action studies . It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-pyridin-2-yloxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-16-6-2-1-5-15(16)17-9-8-14(23-17)13-20-11-12-22-18-7-3-4-10-21-18/h1-10,20H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMDNSWKGDWMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNCCOC3=CC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine typically involves multiple steps. One common route includes:

Industrial Production Methods

Industrial production of this compound may involve the use of sustainable chemical feedstocks, such as lignocellulosic biomass, to produce furan derivatives. This approach is environmentally friendly and aligns with the principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, 3-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trimethylsilyl cyanide, sodium and ammonium chloride in ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

{[5-(2-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {[5-(2-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the uniqueness of {[5-(2-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine, a comparative analysis with structurally analogous compounds is provided below. Key differences in substitution patterns, heterocyclic cores, and functional groups are highlighted, along with their implications for biological activity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Implications Reference
This compound Furan + pyridine 2-Fluorophenyl, pyridinyloxyethylamine Enhanced lipophilicity, receptor binding Target
N-[(5-Phenylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine Furan + pyridine Phenyl (non-fluorinated) Lower metabolic stability vs. fluorinated analog
(2-Chloro-5-fluoropyridin-4-yl)methylamine Pyridine 2-Chloro, 5-fluoro Moderate antibacterial activity
4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine Pyrimidine + furan 3-Chlorophenyl Altered enzyme inhibition potential
(2-Bromophenyl)methylamine Benzene 2-Bromo Higher steric bulk vs. fluoro analogs
Bis[2-(2-fluorophenyl)-6-fluoroquinolin-4-yl]amine Quinoline Dual 2-fluorophenyl, 6-fluoro P2Y12 receptor antagonism

Key Findings

Fluorination Effects: The 2-fluorophenyl group in the target compound improves lipophilicity and metabolic stability compared to its non-fluorinated analog (N-[(5-phenylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine) .

Heterocyclic Core Influence :

  • Substituting furan with pyridine (e.g., (2-Chloro-5-fluoropyridin-4-yl)methylamine) alters electronic properties and bioactivity. Pyridine-based compounds often exhibit stronger antibacterial activity, whereas furan derivatives may favor CNS-targeted interactions due to improved blood-brain barrier penetration .

Halogen Substitution :

  • Replacing fluorine with chlorine or bromine (e.g., 4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine) increases steric bulk and polarizability, which can reduce binding affinity but improve selectivity for certain enzyme targets .

Dual Aromatic Systems: The combination of furan and pyridine in the target compound distinguishes it from simpler analogs like 5-methylfuran or 4-aminopyridine. This dual aromatic system may synergistically enhance interactions with multi-domain biological targets (e.g., GPCRs or kinases) .

Amine Side Chain Modifications: The pyridinyloxyethylamine side chain provides conformational flexibility and hydrogen-bonding capacity, contrasting with rigid analogs like bis[2-(2-fluorophenyl)-6-fluoroquinolin-4-yl]amine. This flexibility may improve pharmacokinetic properties .

Biological Activity

The compound {[5-(2-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C16H18F1N3OC_{16}H_{18}F_{1}N_{3}O with a molecular weight of approximately 303.33 g/mol. The structure includes a furan ring substituted with a fluorophenyl group and an ethylamine moiety linked to a pyridine derivative, which may influence its biological interactions.

PropertyValue
Molecular FormulaC16H18F1N3OC_{16}H_{18}F_{1}N_{3}O
Molecular Weight303.33 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing furan and phenyl groups have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

Antinociceptive and Anti-inflammatory Effects

Studies have demonstrated that related compounds possess antinociceptive (pain-relieving) and anti-inflammatory properties. These effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Neuropharmacological Properties

The presence of the pyridine moiety suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems such as serotonin and dopamine, which could lead to applications in treating mood disorders or neurodegenerative diseases.

Case Study 1: Synthesis and Biological Evaluation

In a study published in Chemical & Pharmaceutical Bulletin, researchers synthesized several derivatives of the target compound, evaluating their biological activities through in vitro assays. The results indicated that certain derivatives exhibited enhanced anti-inflammatory effects compared to standard treatments, suggesting potential for further development in therapeutic applications.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that modifications on the furan ring significantly influenced biological activity. Substitutions at specific positions led to increased potency against inflammatory markers in cellular models, providing insights into optimizing the compound for therapeutic use.

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation.
  • Modulation of Receptor Activity : Interaction with neurotransmitter receptors may account for neuropharmacological effects.
  • Disruption of Cell Membranes : Antimicrobial activity is often linked to the ability to disrupt bacterial membranes.

Q & A

Q. What are the optimal synthetic routes for preparing {[5-(2-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Friedel-Crafts alkylation to introduce the 2-fluorophenyl group onto the furan ring.
  • Nucleophilic substitution to attach the pyridin-2-yloxy ethylamine moiety. Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) may be required for regioselective functionalization .
  • Purification via column chromatography (eluent: hexane/acetone gradients) to isolate the final product. Reaction conditions (e.g., inert atmosphere, controlled temperatures) are critical for yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C/¹⁹F): Essential for confirming fluorophenyl and pyridyloxy group integration. ¹⁹F NMR resolves fluorine-specific electronic environments .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular weight and fragmentation patterns.
  • X-ray crystallography: Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the pyridine nitrogen and amine protons) .

Q. How can researchers screen for preliminary biological activity?

Methodological Answer:

  • In vitro assays: Test inhibition of kinases or GPCRs using fluorescence polarization or radioligand binding assays.
  • Cellular uptake studies: Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability .
  • Dose-response curves (IC₅₀/EC₅₀): Critical for identifying therapeutic windows.

Advanced Research Questions

Q. How can contradictory data in receptor binding studies be resolved?

Methodological Answer: Contradictions often arise from:

  • Allosteric vs. orthosteric binding: Use competitive binding assays with known orthosteric inhibitors (e.g., ATP analogs for kinases) .
  • pH-dependent activity: Perform assays at physiological pH (7.4) and compare with results at varying pH levels.
  • Structural analysis: Co-crystallize the compound with its target (e.g., via X-ray crystallography) to map binding interactions .

Q. What strategies mitigate instability of the furan ring during synthesis?

Methodological Answer:

  • Protecting groups: Use tert-butyldimethylsilyl (TBS) to shield reactive furan oxygen during harsh reactions .
  • Low-temperature conditions: Reduce thermal degradation by maintaining reactions below 0°C during alkylation steps .
  • Additives: Include radical scavengers (e.g., BHT) to prevent oxidative ring-opening .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

Methodological Answer:

  • Systematic substitution: Replace the 2-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups (NO₂) to assess electronic effects .
  • Bioisosteric replacements: Substitute the pyridin-2-yloxy group with thiazole or isoxazole to probe steric and electronic tolerance .
  • Free-Wilson analysis: Quantify contributions of substituents to biological activity using multivariate regression .

Q. What computational methods predict metabolic pathways and toxicity?

Methodological Answer:

  • Density Functional Theory (DFT): Models oxidative metabolism (e.g., CYP450-mediated hydroxylation) at the furan or pyridine rings .
  • Molecular docking: Predict interactions with hepatic enzymes (e.g., CYP3A4) to identify potential toxicophores.
  • ADMET software (e.g., SwissADME): Simulates absorption, distribution, and hepatotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[5-(2-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine
Reactant of Route 2
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{[5-(2-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.